6-bromo-8-ethoxy-4H-benzo[1,3]dioxine
Description
6-Bromo-8-ethoxy-4H-benzo[1,3]dioxine is a heterocyclic compound featuring a benzo[1,3]dioxine core substituted with bromine at position 6 and an ethoxy group at position 6. The bromine atom likely enhances electrophilic substitution reactivity, while the ethoxy group could improve solubility in organic solvents .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-8-ethoxy-4H-1,3-benzodioxine |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-9-4-8(11)3-7-5-12-6-14-10(7)9/h3-4H,2,5-6H2,1H3 |
InChI Key |
RFPAQXZIFKCIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1OCOC2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Substituent Effects on Benzo[1,3]dioxine Derivatives
Key Observations :
- Chlorine in TCDBD () is smaller and more electronegative, contributing to extreme toxicity, whereas bromine’s larger size might reduce volatility but increase steric hindrance .
- Oxygen Substituents : The ethoxy group at position 8 in the target compound enhances lipophilicity compared to methoxy (compound 9) or unsubstituted analogs. This could improve membrane permeability in drug design contexts .
Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Substituent Trends
Discussion :
- Vapor Pressure: Bromine’s lower electronegativity compared to chlorine may result in higher vapor pressure than TCDBD but lower than non-halogenated analogs .
- Solubility : The ethoxy group’s polarity may enhance solubility in alcohols or ethers relative to TCDBD’s poor water solubility .
- Synthetic Accessibility : The target compound’s bromo group could facilitate cross-coupling reactions (e.g., Suzuki), whereas compound 9’s fluorination requires specialized reagents like sodium hydride under inert conditions .
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